

# An In-depth Technical Guide to 2,2-Dibromopentane

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CAS Number: 54653-26-8

This technical guide provides a comprehensive overview of **2,2-dibromopentane**, a geminal dihalide of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, predicted spectroscopic data for characterization, and a discussion of its potential applications based on the reactivity of gem-dibromoalkanes.

## **Physicochemical Properties**

**2,2-Dibromopentane** is a halogenated alkane with the molecular formula C5H10Br2.[1] Its key physicochemical properties are summarized in the table below. It is important to note that some of these values are estimated based on computational models.



Property	Value	Reference
Molecular Weight	229.94 g/mol	[1]
Molecular Formula	C5H10Br2	[1]
CAS Number	54653-26-8	[1]
Boiling Point	189 °C (estimate)	[2]
Melting Point	-28.63 °C (estimate)	[2]
Density	1.640 g/cm³ (estimate)	[2]
Refractive Index	1.500 (estimate)	[2]
XLogP3-AA	3.3	[3]
Rotatable Bond Count	2	[4]
Heavy Atom Count	7	[4]

### Synthesis of 2,2-Dibromopentane

A common and effective method for the synthesis of gem-dibromoalkanes is the reaction of a ketone with triphenylphosphine and carbon tetrabromide.[5] This method is an adaptation of the Appel reaction for the conversion of alcohols to alkyl halides and is related to the Corey-Fuchs reaction for the synthesis of alkynes from aldehydes.[6][7] The following is a detailed experimental protocol for the synthesis of **2,2-dibromopentane** from 2-pentanone.

## Experimental Protocol: Synthesis of 2,2-Dibromopentane from 2-Pentanone

#### Materials:

- 2-Pentanone
- Triphenylphosphine (PPh3)
- Carbon tetrabromide (CBr4)

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- Anhydrous Dichloromethane (CH2Cl2)
- Hexane
- Silica gel for column chromatography
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane.
- Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add carbon tetrabromide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C. The solution will turn from colorless to a yellow-orange color, indicating the formation of the phosphorus ylide intermediate.
- Addition of Ketone: After stirring for 15-20 minutes at 0 °C, add a solution of 2-pentanone
  (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
- Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, add hexane to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.
- Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated triphenylphosphine oxide.

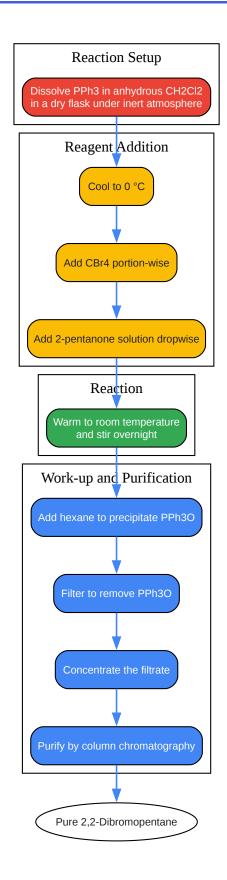


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- Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient as the eluent to afford pure **2,2-dibromopentane**.





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Synthesis Workflow for 2,2-Dibromopentane



## **Spectroscopic Data (Predicted)**

As experimental spectra for **2,2-dibromopentane** are not readily available, the following data are predicted based on its structure and known spectroscopic trends for similar compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2,2-dibromopentane** is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 2.3 - 2.5	Triplet	2H	-CH2- adjacent to the quaternary carbon
~ 1.5 - 1.7	Sextet	2H	-CH2- of the propyl group
~ 0.9 - 1.1	Triplet	3H	-CH3 of the propyl group
~ 2.1 - 2.3	Singlet	3H	-CH3 attached to the quaternary carbon

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show five signals, as all five carbon atoms are in different chemical environments.



Chemical Shift (δ, ppm)	Assignment
~ 60 - 70	C2 (quaternary carbon bearing two bromine atoms)
~ 45 - 55	C3
~ 30 - 40	C1
~ 15 - 25	C4
~ 10 - 15	C5

### Infrared (IR) Spectroscopy

The IR spectrum of **2,2-dibromopentane** will be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

Wavenumber (cm <sup>-1</sup> )	Vibration
2970 - 2850	C-H stretching (sp³ hybridized carbons)
1465 - 1375	C-H bending (CH2 and CH3)
~ 600 - 500	C-Br stretching

### **Mass Spectrometry**

The mass spectrum of **2,2-dibromopentane** is expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of bromine atoms and alkyl fragments. Due to the presence of two bromine atoms, the isotopic pattern of the molecular ion and bromine-containing fragments will be distinctive, with M, M+2, and M+4 peaks.



m/z	Fragment
228, 230, 232	[C5H10Br2]+ (Molecular ion)
149, 151	[C5H10Br]+ (Loss of Br)
70	[C5H10]+ (Loss of 2Br)
57	[C4H9] <sup>+</sup> (Loss of CBr2CH3)
43	[C3H7] <sup>+</sup> (Loss of CH2CBr2CH3)
29	[C2H5]+ (Loss of CH2CH2CBr2CH3)

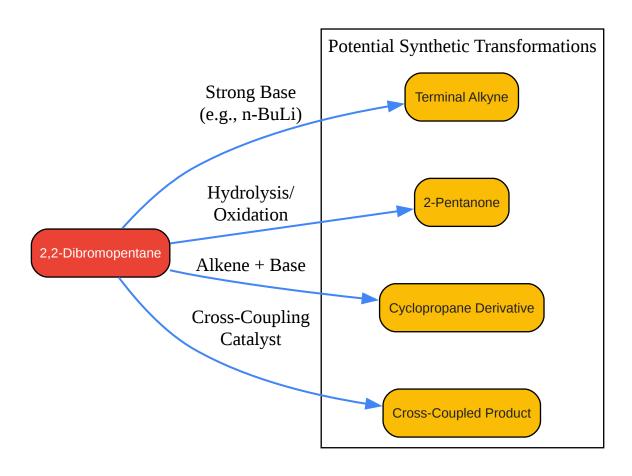
## **Potential Applications and Reactivity**

While specific applications of **2,2-dibromopentane** in drug development are not documented, gem-dibromoalkanes are versatile synthetic intermediates. Their reactivity can be leveraged to introduce various functional groups, making them valuable building blocks in the synthesis of more complex molecules.

The primary reactivity of gem-dibromoalkanes involves their conversion to other functional groups at the carbon atom bearing the two bromine atoms. Some key transformations include:

- Alkynylation: Treatment with a strong base, such as an organolithium reagent, can lead to the formation of a terminal alkyne via a Fritsch-Buttenberg-Wiechell rearrangement. This is a common strategy for carbon chain extension.
- Carbonyl Formation: Reaction with silver salts or other reagents can lead to the formation of a ketone.
- Cyclopropanation: Gem-dibromoalkanes can serve as precursors to carbenes or carbenoids, which can then react with alkenes to form cyclopropanes.
- Cross-Coupling Reactions: Under suitable catalytic conditions, the C-Br bonds can participate in cross-coupling reactions to form new C-C bonds.





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#### General Reactivity of gem-Dibromoalkanes

Given the synthetic versatility of the gem-dibromo functional group, **2,2-dibromopentane** could potentially serve as a starting material or intermediate in the synthesis of novel organic molecules with potential biological activity. Further research would be required to explore its specific applications in medicinal chemistry and drug development.

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